

# validating Chloroneb safety margins for non-target organisms

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## Compound Focus: Chloroneb

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## Chloroneb Toxicity Data for Non-Target Organisms

The following table summarizes key experimental data on **Chloroneb**'s toxicity to non-target organisms, which forms the basis for its safety assessment [1] [2].

Organism Group	Test Type	Reported Value	Toxicity Interpretation
Mammals (Acute Oral)	LD <sub>50</sub>	>5000 mg/kg	Slightly toxic (Toxicity Category IV) [2]
Birds	Acute & Chronic	Low to moderate toxicity	Based on expected residue levels in feed items [2]
Fish	Acute & Chronic	Low to moderate toxicity	Based on laboratory testing [2]
Aquatic Invertebrates	Acute & Chronic	Low to moderate toxicity	Based on laboratory testing [2]
Earthworms	Acute & Chronic	Low to moderate toxicity	Based on laboratory testing [2]

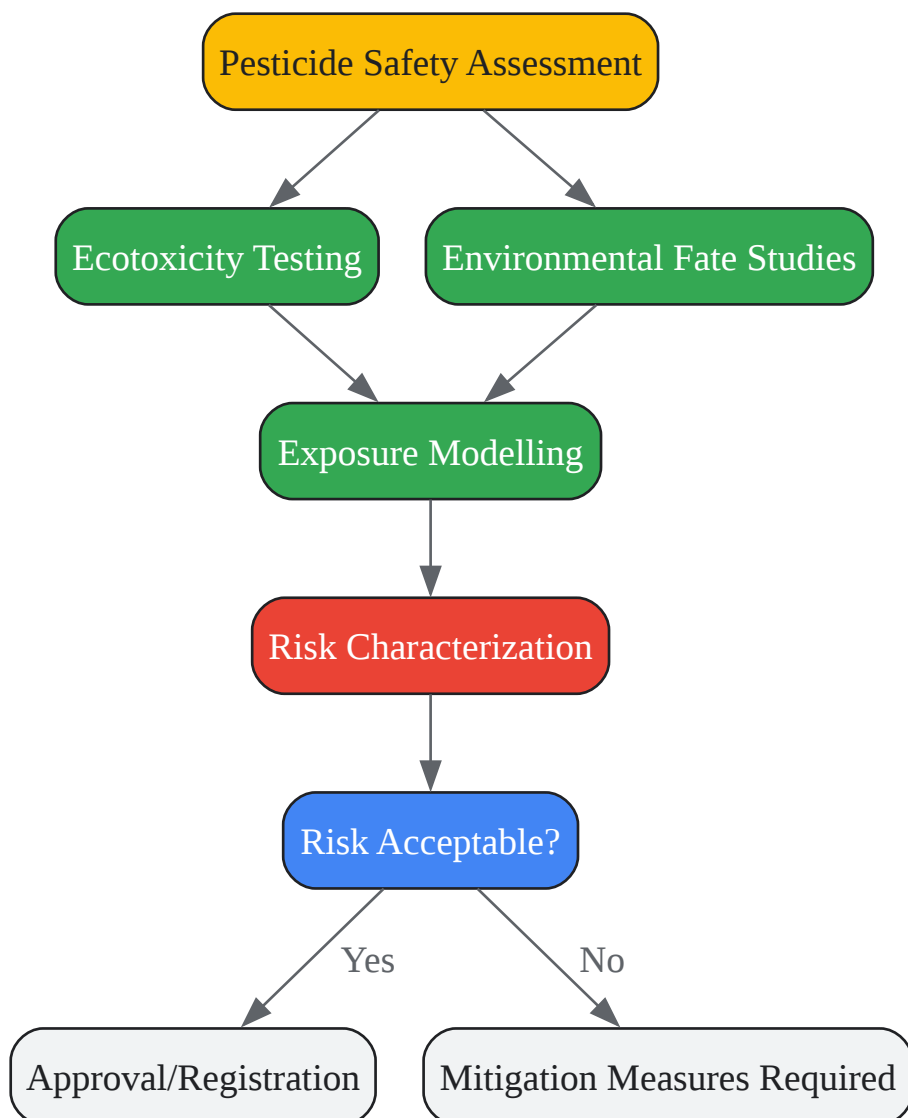
Organism Group	Test Type	Reported Value	Toxicity Interpretation
Bees	Not specified	Not highly toxic	Considered to have low toxicity [2]
Humans (Dermal/Inhalation)	Acute	Toxicity Category IV	Low acute toxicity, but a skin and eye irritant [1] [2]

## Understanding the Safety Assessment Framework

The safety of a pesticide is determined through a structured risk assessment that compares **hazard** (inherent toxicity) with **environmental exposure** (predicted concentrations in the environment) [3].

- **Ecotoxicity Testing:** Organisms are exposed to the substance in laboratory studies to determine effect levels like LD<sub>50</sub>/LC<sub>50</sub> (lethal dose/concentration for 50% of population) or NOEC/NOEL (No Observed Effect Concentration/Level) [3] [4].
- **Environmental Fate Studies:** Scientists determine how **Chloroneb** behaves, finding it has **low water solubility**, is **not mobile** in soil, but is **persistent** with a typical soil degradation half-life (DT<sub>50</sub>) of 130 days [2].
- **Exposure Modelling:** Using fate data and use patterns, scientists calculate **Predicted Environmental Concentrations (PECs)** in soil, water, and groundwater [3].
- **Risk Characterization:** The final step compares PECs with toxicity values. A sufficient margin between expected exposure and effect levels indicates acceptable risk [3].

The diagram below illustrates this multi-step process for assessing environmental safety.



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## Key Experimental Protocols for Validation

To validate the safety margins presented, researchers typically rely on standardized laboratory and field studies. Here are the methodologies for key experiments cited in the data [3]:

- **Avian and Mammalian Toxicity Tests**

- **Purpose:** To assess acute (mortality) and chronic (reproduction) effects on birds and mammals from exposure to residues in feed items.

- **Protocol:** For acute effects, the LD<sub>50</sub> (Lethal Dose for 50% of test population) is determined. For chronic effects, the NOEL (No Observable Effect Level) is established from long-term studies. The expected exposure from dietary residues is then compared to these values, with safety margins applied (e.g., expected exposure must be <10% of LD<sub>50</sub>) [3].
- **Aquatic Organism Toxicity Tests**
  - **Purpose:** To evaluate acute and chronic effects on all levels of the aquatic food web, including algae, plants, invertebrates, and fish.
  - **Protocol:** Tests determine the LC<sub>50</sub> (Lethal Concentration for 50%) for acute risk and the NOEC/EC<sub>50</sub> for chronic risk. The Predicted Environmental Concentrations (PECs) in water are compared to these values. A safety margin of 100 (PEC < 1% of LC<sub>50</sub>) for acute risk and 10 (PEC < 10% of NOEC) for chronic risk is typically required [3].
- **Soil Degradation and Persistence Studies**
  - **Purpose:** To understand how long the substance persists in the soil and what metabolites it forms.
  - **Protocol:** Studies are conducted in the laboratory under standardized conditions and in the field. These studies determine the degradation half-life of the substance (DT<sub>50</sub>) in soil. **Chloroneb's** DT<sub>50</sub> of 130 days classifies it as persistent [2].

## Comparative Analysis with Other Fungicides

The table below places **Chloroneb's** profile in context with other fungicides, illustrating a range of toxicological and environmental properties [1].

Fungicide	Acute Mammalian Toxicity	Key Ecotoxicological Concerns	Environmental Fate
Chloroneb	Low (Category IV) [1] [2]	Low to moderate toxicity to birds, fish, worms [2].	Persistent in soil (DT <sub>50</sub> 130 days), low mobility [2].
Imazalil	-	Linked to embryotoxicity, endocrine disruption, and spermiotoxicity in animals [1].	-

Fungicide	Acute Mammalian Toxicity	Key Ecotoxicological Concerns	Environmental Fate
Carbendazim	-	Long-term harmful effects on invertebrates, aquatic life, and soil microbes [1].	Significant environmental pollutant found in food, soil, and water [1].
Azoxystrobin	Low	Toxic to fish and earthworms; reduces soil microbial populations [1].	Persistent in soil due to adsorption to soil particles [1].
Thiabendazole	Low	Can cause severe liver damage in humans; toxic to thyroid and developmental processes [1].	-

## Research Implications and Context

- **Chloroneb's Status:** It's crucial to note that **Chloroneb** is an **obsolete fungicide** and is **not approved** under current EU regulations [2]. Much of the available data reflects this older status.
- **Integrated Approaches:** Current research emphasizes reducing reliance on single-chemistry fungicides. Combining chemical fungicides at lower doses with **Biocontrol Agents (BCAs)** is a promising strategy to manage resistance and reduce environmental load, though compatibility must be tested [5].
- **Beyond Acute Toxicity:** The assessment confirms **Chloroneb's** low acute risk, but its **environmental persistence** is a significant chronic factor. Modern risk assessment places greater emphasis on such chronic and sublethal effects [3] [4].

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